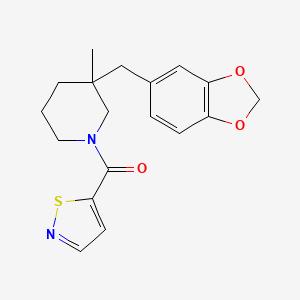![molecular formula C19H30N4O2S B5676931 (3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676931.png)
(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound , due to its complex nomenclature, likely belongs to a class of bioactive molecules that exhibit significant pharmacological potential. Its structure suggests it is a synthetic molecule, designed for specific receptor targeting, considering the presence of a piperidine moiety, a thiazole ring, and specific stereochemistry.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, including the formation of the piperidine ring, introduction of the thiazole group, and final coupling to achieve the desired stereochemistry. Related research on similar compounds shows that key steps might involve cyclization reactions, amide bond formation, and stereo-specific synthesis techniques to achieve the desired 3R*,5S* configuration. The exact methodology would depend on the desired physicochemical and pharmacological properties of the final product.
Molecular Structure Analysis
The molecular structure of this compound suggests a deliberate design to interact with specific biological targets. The presence of the thiazole ring and piperidine moiety indicates potential for enhanced binding affinity to certain receptors. Molecular orbital methods, like AM1, can be used for conformational analysis, identifying energetically favorable conformations that are crucial for biological activity (Shim et al., 2002)(Shim et al., 2002).
Eigenschaften
IUPAC Name |
(3R,5S)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-13-14(2)26-17(22-13)6-5-7-21-18(24)15-10-16(12-20-11-15)19(25)23-8-3-4-9-23/h15-16,20H,3-12H2,1-2H3,(H,21,24)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXAYTXMUHVLO-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCNC(=O)C2CC(CNC2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)CCCNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676869.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5676881.png)
![5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5676884.png)
![7-isopropyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide dihydrochloride](/img/structure/B5676893.png)
![2-[(Thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5676897.png)
![4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5676907.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5676908.png)
![7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676913.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5676921.png)
![8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)
![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5676934.png)
![2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676947.png)